6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine
Description
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine is a tetrahydronaphthalene derivative featuring a methoxy group at position 6 and an octyl chain (C8) attached to the 1-amino group.
Properties
CAS No. |
67510-76-3 |
|---|---|
Molecular Formula |
C19H32ClNO |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-octylazanium;chloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-3-4-5-6-7-8-14-20-19-11-9-10-16-15-17(21-2)12-13-18(16)19;/h12-13,15,19-20H,3-11,14H2,1-2H3;1H |
InChI Key |
HVKQCPONISBGOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[NH2+]C1CCCC2=C1C=CC(=C2)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydro-1-naphthylamine.
Alkylation: The nitrogen atom is alkylated using an octyl halide (e.g., octyl bromide) in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthylamine derivatives.
Substitution: Substituted naphthylamine derivatives.
Scientific Research Applications
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Alkyl Chain Modifications
The alkyl chain length on the amine group significantly impacts lipophilicity, solubility, and biological activity. Key analogs include:
Key Findings :
Substituent Effects
The methoxy group at position 6 distinguishes these compounds from other tetrahydronaphthylamine derivatives. Comparisons include:
Key Findings :
- Phenyl-substituted analogs (e.g., CP-24,441) exhibit rigid geometries critical for blocking monoamine transporters .
Stereochemical Considerations
Chiral recognition significantly affects biological activity. For example:
Implications :
- The target compound’s stereochemistry (if resolved) could dictate its potency and selectivity in pharmacological applications.
Pharmacological Activity of Analogs
Biological Activity
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine is a synthetic organic compound with potential biological activity. Its structural characteristics suggest it may interact with various biological systems, making it a subject of interest in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential applications.
Chemical Structure and Properties
The chemical formula for 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine is C_{15}H_{23}N_{1}O_{1}, with a CAS number of 13562-21-5. The compound features a methoxy group and an octyl chain attached to a tetrahydronaphthalene structure, which may influence its solubility and biological interactions.
Research indicates that compounds similar to 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine may exhibit various pharmacological effects:
- Neurotransmitter Modulation : Compounds with naphthylamine structures often interact with neurotransmitter systems. They may act as inhibitors or modulators of neurotransmitter uptake or receptor activity.
- Antioxidant Properties : Some studies suggest that such compounds can exhibit antioxidant activity by scavenging free radicals or modulating oxidative stress pathways.
Toxicological Profile
The toxicity of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine has not been extensively documented in public databases. However, related compounds have shown varying degrees of toxicity in laboratory settings:
| Endpoint | Value | Source |
|---|---|---|
| LD50 (oral) | Not established | Toxicology literature |
| Skin irritation | Moderate | Safety data sheets |
| Eye irritation | Severe | Safety data sheets |
Study on Neuroactive Effects
A study examined the effects of naphthylamine derivatives on neuronal cultures. The findings suggested that these compounds could modulate synaptic transmission and exhibit neuroprotective effects against oxidative stress. The specific role of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine remains to be explored in detail.
Environmental Impact Assessment
Given the increasing concern regarding the environmental persistence of organic compounds like 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine, an assessment was conducted to evaluate its bioaccumulation potential. Preliminary results indicated moderate bioaccumulation in aquatic organisms, raising concerns about its long-term ecological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
